1H-imidazol-2-ylmethanol Hydrochloride
Overview
Description
1H-imidazol-2-ylmethanol Hydrochloride is a useful research compound. Its molecular formula is C4H7ClN2O and its molecular weight is 134.56 g/mol. The purity is usually 95%.
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Biological Activity
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, with the CAS number 113778-66-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in the field of medicinal chemistry.
The molecular formula for 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol is C8H16O3. It features a dioxolane ring structure that may contribute to its biological activity. The compound's structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol exhibit antimicrobial properties. For instance, studies on dioxolane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Activity | Reference |
---|---|---|
Dioxolane Derivatives | Antimicrobial against S. aureus | |
14α-Demethylase Inhibitors | Effective against Candida albicans |
Cytotoxicity and Anticancer Activity
The compound's potential anticancer properties are being explored in the context of acute myeloid leukemia (AML). Compounds that disrupt tubulin dynamics have been shown to induce differentiation in AML cells, suggesting a possible role for 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol in cancer therapy. For example, tubulin-binding molecules have been documented to drive differentiation in AML cell lines, indicating that similar structures might also exert such effects.
Study on Tubulin Binding
A study investigated the effects of various compounds on tubulin binding and differentiation of AML cells. Compounds that induced significant upregulation of CD11b were identified as promising candidates for further development. The study highlighted that the structure of these compounds plays a crucial role in their biological activity.
"Compounds that upregulated CD11b more than 10% in at least three cell lines were considered potential hits" .
Synthesis and Testing
The synthesis of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol has been achieved through several methods involving dioxolane precursors. These synthetic routes are essential for producing sufficient quantities for biological testing.
Properties
IUPAC Name |
1H-imidazol-2-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c7-3-4-5-1-2-6-4;/h1-2,7H,3H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORNCWZOSTSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379948 | |
Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116177-22-1 | |
Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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